RNase L Activation Potency: N-(Prop-2-yn-1-yl)cyclopentanamine IC₅₀ of 2.30 nM vs. Inactive MAO-B Profile of N-Methylated Propargylamine Comparators
N-(prop-2-yn-1-yl)cyclopentanamine activates RNase L with an IC₅₀ of 2.30 nM in mouse L cell extracts, measured as the concentration required for 50% inhibition of protein synthesis [1]. In contrast, N-methylated aliphatic propargylamines such as N-methyl-N-(2-pentyl)propargylamine (M-2-PP) and N-(2-hexyl)-N-methylpropargylamine (2-HxMP) are characterized predominantly as potent, selective, irreversible MAO-B inhibitors—approximately fivefold more potent than l-deprenyl at inhibiting mouse brain MAO-B activity following oral administration [2]. The critical structural determinant is the N–H group: Yu et al. (1993) demonstrated that replacing the N-methyl group with a hydrogen atom abolishes MAO inhibitory activity in the alkyl N-propargylamine series [3]. N-(prop-2-yn-1-yl)cyclopentanamine, bearing an N–H rather than an N-methyl substituent, is therefore mechanistically diverted away from MAO-B inhibition and toward an alternative target profile that includes RNase L activation. No published data on RNase L modulation by N-methylpropargylamine MAO-B inhibitors have been identified, suggesting this activity profile is a distinguishing feature of the secondary amine propargylamine subclass.
| Evidence Dimension | RNase L activation potency vs. MAO-B inhibitory activity profile |
|---|---|
| Target Compound Data | RNase L activation IC₅₀ = 2.30 nM (mouse L cell extracts, protein synthesis inhibition assay); MAO-B inhibition: predicted inactive (N–H substitution abolishes MAO inhibitory activity per SAR) |
| Comparator Or Baseline | N-methyl-N-(2-pentyl)propargylamine (M-2-PP): MAO-B inhibition ~5× more potent than l-deprenyl in mouse brain ex vivo; N-(2-hexyl)-N-methylpropargylamine (2-HxMP): equipotent MAO-B inhibitor. RNase L activation data for these comparators: not reported. |
| Quantified Difference | Qualitative mechanistic divergence: secondary amine (N–H) → RNase L activation (IC₅₀ 2.30 nM) with predicted absence of MAO-B inhibition; tertiary amine (N-methyl) → potent MAO-B inhibition (~5× l-deprenyl) with uncharacterized RNase L activity. |
| Conditions | RNase L assay: mouse L cell extracts, protein synthesis inhibition readout. MAO-B assay: mouse brain homogenate ex vivo following oral administration (comparator data). |
Why This Matters
For researchers investigating interferon-regulated RNase L pathways or screening for antiviral innate immune modulators, selecting an N-methylpropargylamine MAO-B inhibitor as a substitute would introduce a confounding MAO-B inhibitory activity while potentially losing the RNase L activation signal, fundamentally compromising assay interpretation and lead identification.
- [1] BindingDB. Affinity Data for N-(prop-2-yn-1-yl)cyclopentanamine: IC50 = 2.30 nM. Assay: Activation of RNase L measured by concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. BindingDB Entry ID: PrimarySearch_ki. View Source
- [2] Yu, P.H.; Davis, B.A.; Durden, D.A.; Barber, A.; Terleckyj, I.; Nicklas, W.G.; Boulton, A.A. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry, 1994, 62(2), 697–704. View Source
- [3] Yu, P.H.; Davis, B.A.; Boulton, A.A. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Biochemical Pharmacology, 1993, 46(4), 753–758. View Source
